BenchChemオンラインストアへようこそ!

3-(trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one

Lipophilicity Drug-likeness Membrane permeability

This 3-(trifluoromethyl)-pyridoquinoxalinone scaffold is differentiated for CNS drug discovery by a +0.9 logP gain over the unsubstituted core, optimizing blood-brain barrier penetration within MPO guidelines. The 6-position ketone provides a critical hydrogen-bond acceptor (5 total HBA) for target engagement, unlike reduced analogs. The electron-withdrawing -CF3 group also enables pH-sensitive fluorescence, making this a versatile building block for neuroscience probes. Procure as a high-utility intermediate for SAR exploration and lead optimization—verify experimental pKa for photophysical applications.

Molecular Formula C13H13F3N2O
Molecular Weight 270.255
CAS No. 1009240-54-3
Cat. No. B2800090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one
CAS1009240-54-3
Molecular FormulaC13H13F3N2O
Molecular Weight270.255
Structural Identifiers
SMILESC1CCN2C(C1)C(=O)NC3=C2C=CC(=C3)C(F)(F)F
InChIInChI=1S/C13H13F3N2O/c14-13(15,16)8-4-5-10-9(7-8)17-12(19)11-3-1-2-6-18(10)11/h4-5,7,11H,1-3,6H2,(H,17,19)
InChIKeyALVHALYHZSSJEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one (CAS 1009240-54-3): Core Structural and Physicochemical Baseline for Research Procurement


3-(Trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one is a heterocyclic compound belonging to the pyridoquinoxalinone class, featuring a fused pyridine-quinoxaline core with a partially saturated ring system and a trifluoromethyl substituent at the 3-position. Its molecular formula is C13H13F3N2O with a molecular weight of 270.25 g/mol [1]. The compound is primarily utilized as a research intermediate and building block in medicinal chemistry for structure-activity relationship (SAR) exploration, particularly in central nervous system (CNS) targeting applications [2]. Computed logP (XLogP3-AA) is 2.8, indicating moderate lipophilicity enhanced by the -CF3 group relative to the unsubstituted core scaffold [1].

Why 3-(Trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one Cannot Be Casually Replaced by In-Class Analogs


Substitution with the unsubstituted core (CAS 89860-74-2) or other pyridoquinoxalinone derivatives without the -CF3 substituent fundamentally alters the physicochemical profile critical for biological activity. The -CF3 group increases lipophilicity by approximately +0.9 logP units versus the core scaffold [1], influencing membrane permeability and target binding kinetics. Furthermore, electron-withdrawing substituents on the quinoxaline ring are known to systematically modulate photophysical properties such as fluorescence pKa, which can impact utility as chemical probes [2]. Replacement with reduced analogs (e.g., CAS 866040-94-0) eliminates the key ketone moiety at the 6-position, abolishing hydrogen-bond acceptor capability essential for target engagement. The quantitative evidence below details these points.

Quantitative Differentiation Evidence for 3-(Trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one vs. Closest Analogs


Lipophilicity Enhancement: LogP Comparison vs. Unsubstituted Core Scaffold

The target compound exhibits significantly higher computed lipophilicity compared to the unsubstituted 7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one core (CAS 89860-74-2). The trifluoromethyl group increases XLogP3 by +0.9 units, which directly influences passive membrane permeability and plasma protein binding in drug discovery contexts [1]. This difference is critical when selecting a scaffold for CNS or intracellular targets requiring adequate logP values.

Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Acceptor/Donor Capacity vs. Reduced Analog (CAS 866040-94-0)

The 6-ketone group in the target compound provides an additional hydrogen bond acceptor (HBA) compared to the reduced 6,6a,7,8,9,10-hexahydro analog (CAS 866040-94-0). According to PubChem computed descriptors, the target compound has 5 HBA versus 3 for the reduced analog [1]. This difference is essential for pharmacophore-based rational design where the carbonyl oxygen may serve as a key anchoring point for target protein binding.

Molecular recognition Target engagement Pharmacophore design

Electronic Modulation of Quinoxaline pKa vs. Unsubstituted Core (Class-Level Inference)

Pyrido[1,2-a]quinoxalines are established pH-dependent fluorophores, with pKa values tunable from 4.5 to 7.5 by substituent modification. Duffy et al. (2002) demonstrated that electron-withdrawing substituents systematically lower the fluorescence pKa [1]. The -CF3 group (Hammett σm = 0.43) at position 3 of the target compound is expected to lower the pKa by approximately 0.8-1.2 units relative to hydrogen, shifting the responsive range into the acidic organelle regime (pH 4.5-6.0). This is a class-level inference based on documented SAR for this scaffold.

Fluorescent probes pH sensing Intracellular imaging

Commercially Available Purity Specification vs. Substituted Analogs

The target compound is available from Leyan at 98% purity and from AKSci at 95% purity . By comparison, the N-(2-chlorobenzyl) analog (CAS 1008960-75-5) is typically offered at 95% purity, while the hexahydro analog (CAS 866040-94-0) is offered at 96% purity. For synthetic applications requiring high starting material fidelity, the 98% grade may be advantageous, though this difference is modest and supplier-dependent.

Chemical procurement Purity Quality control

Optimal Research and Procurement Scenarios for 3-(Trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one


CNS Drug Discovery Scaffold Requiring Enhanced Lipophilicity

When designing CNS-penetrant small molecules, the +0.9 logP advantage of this compound over the unsubstituted core scaffold (Section 3, Evidence Item 1) makes it a preferable starting point. The computed logP of 2.8 falls within the optimal range (1-4) for blood-brain barrier permeation per CNS multiparameter optimization (MPO) guidelines [1].

Pharmacophore-Defined Target Engagement Requiring Ketone HBA

For projects where a hydrogen bond acceptor at the 6-position is essential for target binding, the target compound with 5 HBA groups (Section 3, Evidence Item 2) is required over the reduced hexahydro analog (CAS 866040-94-0) which lacks the carbonyl oxygen and has only 3 HBA [1].

Intracellular pH Sensing in Acidic Organelles

Based on class-level fluorescence SAR (Section 3, Evidence Item 3), the -CF3 group is predicted to lower the pKa of the quinoxaline fluorophore into the pH 5-6 range, making this compound a candidate for lysosomal or endosomal pH sensing applications. Researchers should confirm the pKa experimentally before deployment [1].

Quote Request

Request a Quote for 3-(trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.